2-Fluoro-1-iodo-4-methoxybenzene
Description
Properties
IUPAC Name |
2-fluoro-1-iodo-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSWCMRVWKVUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611210 | |
| Record name | 2-Fluoro-1-iodo-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458-51-5 | |
| Record name | 2-Fluoro-1-iodo-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-1-iodo-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Fluoro 1 Iodo 4 Methoxybenzene and Analogues
Regioselective Functionalization Strategies for Aryl Ring Systems
Achieving precise regioselectivity in the functionalization of substituted aromatic rings is a cornerstone of modern organic synthesis. In molecules like 4-fluoroanisole (B119533), the precursor to 2-fluoro-1-iodo-4-methoxybenzene, the existing substituents dictate the position of incoming electrophiles or metalating agents. The methoxy (B1213986) group is a strong activating group and directs electrophiles to the ortho and para positions. The fluorine atom, while deactivating due to its inductive effect, is also an ortho-para director.
When both are present, as in 4-fluoroanisole, the powerful directing ability of the methoxy group typically dominates, guiding substitution to the positions ortho to it. One of these positions is already occupied by fluorine, thus directing iodination primarily to the C2 position to yield this compound.
In the context of C-H functionalization, density functional theory calculations have shown that for anisole (B1667542), regioselectivity is often governed by ring strain. nih.gov Reactions tend to occur at the ortho-C(sp2)-H site to form a more stable four-membered ring intermediate compared to the highly strained three-membered ring that would result from activation at the α-C(sp3)-H of the methyl group. nih.gov This inherent preference for ortho-functionalization is a key principle in the synthesis of specifically substituted anisole derivatives.
Transition Metal-Catalyzed Cross-Coupling Approaches for Aryl Iodidesorgsyn.orgacs.org
The carbon-iodine bond in aryl iodides is the most reactive among the corresponding aryl halides (I > Br > Cl > F) in transition metal-catalyzed reactions, particularly those involving palladium. This high reactivity allows for milder reaction conditions and makes this compound an excellent substrate for building molecular complexity.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron species (like a boronic acid or ester) with an organic halide, catalyzed by a palladium(0) complex. This reaction is highly valued for its tolerance of a wide range of functional groups. The coupling of fluorinated aryl halides, including iodides, has been extensively studied to create complex organofluorine compounds. researchgate.net
Site-selective Suzuki-Miyaura reactions have been developed for dihalogenated fluorobenzenes, demonstrating that the higher reactivity of the C-I bond can be exploited for selective coupling over C-Br or C-Cl bonds. researchgate.net For a substrate like this compound, the reaction with an arylboronic acid would selectively occur at the C-I position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Aryl Iodide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 1,4-Dibromo-2-fluorobenzene | Arylboronic Acid (1 equiv) | Pd(PPh₃)₄ | CsF | DME | High |
| Aryl Iodide | Potassium Aryltrifluoroborate | Palladium Catalyst | - | - | Excellent |
This table presents generalized conditions and typical outcomes based on related literature. researchgate.netuhasselt.bestrath.ac.uk Specific conditions for this compound would require experimental optimization.
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst, although copper-free versions have been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, tolerating many functional groups. wikipedia.org
The reactivity order for the halide is I > Br > Cl > OTf, making aryl iodides like this compound ideal substrates. wikipedia.org This high reactivity allows for selective coupling at room temperature if other, less reactive halides are present in the molecule. wikipedia.org The reaction is fundamental for synthesizing substituted alkynes, which are precursors to many complex molecules and biologically active compounds. wikipedia.orgcapes.gov.br
Table 2: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Aryl Iodide | Alkyne | Pd-Catalyst | Cu-Cocatalyst | Base | Solvent |
|---|---|---|---|---|---|
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ | CuI | Dabco | - |
| 2-Iodo-2-cycloalkenones | Various Terminal Alkynes | Pd(PPh₃)₄ | CuI | Et₃N | THF |
This table showcases typical conditions from the literature for Sonogashira reactions involving aryl iodides. capes.gov.brnih.govnih.gov The protocol is broadly applicable.
The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of aryl halides to form symmetric biaryls at high temperatures. organic-chemistry.org A more versatile and widely used variation is the Ullmann-type reaction, which involves the copper-catalyzed nucleophilic aromatic substitution between an aryl halide and various nucleophiles, including alcohols, amines, and thiols. organic-chemistry.org
For a substrate such as this compound, an Ullmann-type coupling could be employed to introduce an ether, amine, or thioether linkage at the C1 position by displacing the iodide. The reaction mechanism is thought to involve a catalytic cycle with copper species, potentially including Cu(III) intermediates. organic-chemistry.org
Palladium-catalyzed borylation of aryl halides is a powerful method for synthesizing arylboronic esters, which are key intermediates for Suzuki-Miyaura couplings. One approach involves the use of aminoboranes, such as diisopropylaminoborane. acs.org A one-pot method has been developed where aryl iodides and bromides are converted into their corresponding boronate esters. acs.orgacs.org This process involves the palladium-catalyzed reaction of the aryl halide with an aminoborane, followed by hydrolysis or alcoholysis to generate the boronic acid or ester. acs.org This methodology is efficient for a range of iodo- and bromoarenes, including those with other halogen substituents like fluorine and chlorine. acs.org
Table 3: One-Pot Palladium-Catalyzed Borylation of Aryl Halides
| Aryl Halide | Borylating Agent | Catalyst System | Key Steps | Product |
|---|---|---|---|---|
| Iodoarenes/Bromoarenes | Diisopropylaminoborane | Pd(OAc)₂ / Ligand | 1. Aminoborylation | Aryl Pinacol Boronate |
| 4-Fluoroiodobenzene | Diisopropylaminoborane | Pd Catalyst | 2. Addition of Pinacol | 4-Fluorophenylboronate (99% yield) |
Data synthesized from literature on aminoborylation of aryl halides. acs.org
Directed Metalation and Halogen-Lithium Exchange Protocols
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It relies on a "Directed Metalation Group" (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent (e.g., n-butyllithium). wikipedia.orgbaranlab.org This coordination directs the deprotonation to the adjacent ortho position, creating a specific aryllithium intermediate that can then react with various electrophiles. wikipedia.org
The methoxy group (-OCH₃) is a well-established and effective DMG. wikipedia.orgbaranlab.org In a molecule like 4-fluoroanisole, the methoxy group would direct lithiation to the C2 and C6 positions. Since the C6 position is sterically unhindered, metalation would likely occur there. To synthesize this compound via this route, one would start with 3-fluoroanisole, where the methoxy group would direct metalation to the C2 position, followed by quenching with an iodine source.
An alternative and often more direct method for generating a specific aryllithium species from an aryl halide is the halogen-lithium exchange reaction. This reaction is typically very fast, even at low temperatures, when using organolithium reagents like n-butyllithium or tert-butyllithium. For this compound, the much greater reactivity of iodine compared to fluorine in this exchange would allow for the selective formation of 2-fluoro-4-methoxyphenyllithium. This lithiated intermediate can then be trapped with a wide variety of electrophiles to install a new functional group specifically at the C1 position.
Ortho-Lithiation Reactions for Directed Functionalization
Ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. In the synthesis of this compound, the methoxy group in a starting material like 4-fluoroanisole can direct metallation to the ortho position. chemicalbook.com This is due to the ability of the methoxy group to coordinate with the lithium reagent, bringing it into proximity with the adjacent C-H bond.
The process typically involves treating the substituted anisole with a strong lithium base, such as n-butyllithium (n-BuLi), at low temperatures. The resulting ortho-lithiated species can then be quenched with an electrophile to introduce a new functional group. For instance, reaction with iodine would yield the desired this compound. The choice of solvent and temperature is critical to minimize side reactions and ensure high yields.
A similar strategy can be applied to other substrates. For example, the tetrahydropyranyl (THP) protected hydroxyl group has been shown to be a superior ortho-directing group compared to a trifluoromethyl group in the lithiation of substituted phenols. researchgate.net
Bromine-Lithium Exchange Reactions as Synthetic Intermediates
Bromine-lithium exchange is another fundamental and widely used method for preparing organolithium reagents. This reaction is exceptionally fast and often proceeds with high selectivity, making it a valuable tool in multi-step synthesis. nih.govharvard.eduwikipedia.org The exchange rate generally follows the trend I > Br > Cl, meaning that iodine-lithium exchange is even more rapid. wikipedia.orgmdpi.com
In the context of synthesizing this compound, a potential strategy could involve a bromine-lithium exchange on a dibrominated precursor. For example, starting with a dibromo-fluoro-methoxybenzene derivative, one bromine atom could be selectively exchanged for lithium. This lithiated intermediate can then be reacted with an electrophile. The selectivity of the exchange can often be controlled by the reaction conditions, such as temperature and the choice of alkyllithium reagent. nih.gov
This method's utility is highlighted in the modular construction of biaryl ligands, where regioselective bromine-lithium exchanges on polybrominated biaryls allow for the precise introduction of various substituents. nih.gov The reaction conditions, including the solvent, can significantly impact the yield and selectivity of the exchange. For instance, performing the reaction in toluene (B28343) at a higher temperature can be more effective than using THF at -78 °C for certain double phosphination reactions. nih.gov
It's important to note that while highly efficient, these reactions often require cryogenic temperatures to manage the reactivity of the organolithium species and prevent undesired side reactions. nih.gov However, methods using a combination of reagents like i-PrMgCl and n-BuLi have been developed to allow for bromine-metal exchange at non-cryogenic temperatures. nih.gov
Advanced Synthetic Techniques and Process Optimization
Continuous Flow Synthesis and Microreactor Systems for Enhanced Reaction Kinetics and Yield
Continuous flow synthesis and microreactor systems offer significant advantages over traditional batch processes, particularly for reactions that are highly exothermic or involve unstable intermediates. nih.govresearchgate.net These systems provide superior heat and mass transfer, allowing for precise control over reaction parameters and leading to enhanced reaction kinetics and higher yields. nih.govresearchgate.net
For the synthesis of halogenated anisole derivatives, microreactors can significantly improve reaction efficiency. For example, a microreactor system was used for the continuous synthesis of 1-ethoxy-2,3-difluoro-4-iodo-benzene, where ortho- and halogen-lithiation could be performed at much higher temperatures (-40 and -20°C) compared to the batch reaction (-70°C), achieving a comparable yield in a fraction of the time. researchgate.net This demonstrates the potential for microreactors to make the synthesis of compounds like this compound safer and more efficient.
The benefits of flow chemistry have been demonstrated in the synthesis of various pharmaceutical intermediates. For instance, a continuous flow process was developed for the nitration of 4-fluoro-2-methoxyaniline, a key step in the synthesis of the anticancer drug osimertinib. nih.gov This approach mitigates the safety risks associated with exothermic nitration reactions and improves control over the process. nih.gov Similarly, the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine, an intermediate for the antibiotic Linezolid, has been optimized in microreactors. researchgate.net
Evaluation of Protecting Group Strategies in Synthesis
Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group, preventing it from interfering with subsequent reactions. organic-chemistry.org The ideal protecting group is easy to introduce, stable under various reaction conditions, and can be selectively removed under mild conditions. nih.gov
In the synthesis of complex molecules like derivatives of this compound, which may contain multiple functional groups, an orthogonal protecting group strategy is often employed. This involves using different protecting groups that can be removed under distinct conditions, allowing for the sequential deprotection and reaction of specific sites within the molecule. organic-chemistry.orgnumberanalytics.com For example, a Boc-protected amine can be deprotected under acidic conditions, while a Fmoc-protected amine is cleaved by base. organic-chemistry.org
Rational Design of Synthetic Pathways for Functionalized Derivatives
The rational design of synthetic pathways is a cornerstone of modern organic chemistry, enabling the efficient and targeted synthesis of complex molecules with desired functionalities. This approach involves a deep understanding of reaction mechanisms, stereochemistry, and the strategic use of protecting groups and functional group interconversions.
For the synthesis of functionalized derivatives of this compound, a rational design approach would consider the desired substitution pattern and select the most appropriate synthetic methodologies. For instance, if a derivative with a substituent at the 2-position is desired, an ortho-lithiation strategy starting from 4-fluoroanisole would be a logical choice.
The development of novel chalcone (B49325) derivatives containing both fluorine and methoxy groups illustrates the principles of rational design. acgpubs.org By carefully selecting the reaction conditions, specifically the solvent, chemists can control whether a nucleophilic aromatic substitution occurs, leading to fluorine-methoxy substituted products, or if the fluorine substituents remain intact. acgpubs.org
Furthermore, the rational design of synthetic pathways is crucial for optimizing biological activity. In the development of nonsteroidal anti-inflammatory drugs (NSAIDs), derivatives of 2-fluoroloxoprofen (B10848750) were synthesized and evaluated to identify compounds with improved anti-inflammatory activity and reduced ulcerogenic effects. nih.gov This targeted approach, guided by structure-activity relationships, allows for the creation of more effective and safer therapeutic agents. The principles of rational design are also applied in synthetic biology to engineer metabolic pathways for the production of valuable chemicals. nih.gov
Mechanistic Investigations of 2 Fluoro 1 Iodo 4 Methoxybenzene Reactivity
Role of Halogen Substituents (Fluorine and Iodine) on Aromatic Ring Activation and Deactivation
The presence of both fluorine and iodine on the benzene (B151609) ring creates a nuanced reactivity profile due to their competing electronic effects. Halogens are generally considered deactivating groups in electrophilic aromatic substitution reactions because their inductive effect (electron withdrawal through the sigma bond) outweighs their resonance effect (electron donation through lone pair pi-donation). masterorganicchemistry.com
Inductive Effect (σ-withdrawal): Both fluorine and iodine are more electronegative than carbon, pulling electron density away from the aromatic ring. Fluorine is the most electronegative element, so its inductive effect is particularly strong. csbsju.edu This withdrawal of electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. masterorganicchemistry.com
Resonance Effect (π-donation): Both halogens possess lone pairs of electrons that can be donated to the aromatic pi-system. This donation partially counteracts the inductive withdrawal and directs incoming electrophiles to the ortho and para positions. However, the effectiveness of this pi-donation varies significantly. The overlap between the carbon 2p orbital and the fluorine 2p orbital is efficient, whereas the overlap with the larger p orbitals of iodine (5p) is much less effective. masterorganicchemistry.comcsbsju.edu
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |
| Fluorine (-F) | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating, ortho, para-directing |
| Iodine (-I) | Electron-Withdrawing | Very Weakly Electron-Donating | Deactivating, ortho, para-directing |
| Methoxy (B1213986) (-OCH₃) | Weakly Electron-Withdrawing | Strongly Electron-Donating | Activating, ortho, para-directing |
Electron Transfer Pathways in Aryl Halide Transformations
Aryl halides can undergo transformations through pathways that involve the transfer of electrons, leading to the formation of radical intermediates. These processes are distinct from the more common polar, two-electron reaction pathways.
Single Electron Transfer (SET) is a mechanism where one electron is transferred from a donor to an acceptor, initiating a reaction cascade often involving radical species. youtube.comacs.org In the context of aryl halides, a nucleophile or a reductant can donate a single electron to the aryl halide molecule. youtube.com This process can lead to the formation of a radical anion. youtube.comrsc.org
For 2-Fluoro-1-iodo-4-methoxybenzene, an SET event would typically involve the transfer of an electron to the molecule, forming a radical anion. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making it the preferential site for subsequent fragmentation. The radical anion would likely dissociate to form an aryl radical and an iodide ion. This aryl radical is a highly reactive intermediate that can then participate in various coupling or propagation steps. acs.org SET-mediated reactions are an alternative to traditional two-electron processes and can be initiated by chemical reductants or electrochemical means. acs.org
Photoinduced Electron Transfer (PET) is a process where a molecule absorbs a photon of light, promoting it to an electronically excited state. nih.gov This excited state is both a better electron donor and a better electron acceptor than the ground state, facilitating electron transfer with another molecule.
In reactions involving iodoarenes, irradiation with UV light can induce electron transfer. For instance, studies on pentafluoroiodobenzene, a related aryl iodide, show that it can react with alkenes upon irradiation. mdpi.com A PET mechanism is proposed where the aryl iodide in its excited state accepts an electron, or a donor molecule transfers an electron to it, leading to the formation of radical ions. mdpi.com For this compound, a similar PET process could generate a pentafluorophenyl radical, which can then add to other molecules or undergo further reactions. mdpi.com The presence of the methoxy group could also influence the energy levels and efficiency of the PET process.
Catalytic Cycles in Transition Metal-Mediated Reactions
The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The carbon-fluorine bond is generally unreactive under these conditions, allowing for selective functionalization at the iodine position. A typical catalytic cycle, for example in a Palladium-catalyzed Suzuki coupling, involves three key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (R-I), breaking the C-I bond and inserting the palladium to form a new organopalladium(II) complex (R-Pd-I). This is often the rate-determining step.
Transmetalation: The organopalladium(II) complex reacts with an organoboron compound (R'-B(OR)₂) in the presence of a base. The R' group is transferred from boron to palladium, displacing the iodide and forming a new di-organopalladium(II) complex (R-Pd-R').
Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product (R-R'). This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
This selective reactivity makes this compound a useful building block in organic synthesis, allowing for the introduction of various substituents at the 1-position while retaining the fluorine and methoxy groups for potential subsequent transformations.
Reactive Intermediates and Transient Species Detection
The mechanistic pathways described above involve the formation of short-lived, highly reactive intermediates such as radicals and organometallic complexes. Detecting and characterizing these species provides direct evidence for the proposed mechanisms.
Radical quenching or trapping experiments are a common method to infer the presence of radical intermediates. mdpi.com If a reaction is believed to proceed through a radical pathway, the addition of a known radical scavenger should inhibit or slow down the reaction rate. mdpi.com Common radical scavengers include species like hydroquinone (B1673460) or dinitrobenzene derivatives. In the study of the photoinduced reaction of pentafluoroiodobenzene, the addition of p-dinitrobenzene was found to suppress the reaction, supporting a mechanism involving single electron transfer and the formation of radical intermediates. mdpi.com A similar experiment with a reaction of this compound suspected to involve radicals would provide strong evidence for or against a radical mechanism.
| Method | Description | Inferred Intermediate |
| Radical Quenching | Addition of a radical scavenger (e.g., hydroquinone, p-dinitrobenzene) to the reaction mixture. | Aryl Radical |
| Observation | Inhibition or significant reduction in the reaction rate or product yield. | The presence of a radical intermediate is inferred as it is "trapped" by the scavenger. |
Trapping of Intermediates
The reactivity of this compound is significantly influenced by its ability to form highly reactive intermediates, most notably arynes. Treatment of this substituted haloarene with a strong base, such as an organolithium reagent like n-butyllithium, can initiate an elimination reaction to generate the corresponding benzyne (B1209423) intermediate, 4-methoxy-2-fluorobenzyne. semanticscholar.orgchemtube3d.com Due to their extreme reactivity and short lifetimes, these intermediates are typically not isolated but are studied by "trapping" them in situ with various reagents. semanticscholar.org
The primary method for trapping benzyne intermediates involves cycloaddition reactions. semanticscholar.orgresearchgate.net Benzynes are excellent dienophiles in Diels-Alder reactions owing to the high strain of the formal triple bond and a low-energy Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Common trapping agents include dienes such as furan (B31954) and tetraphenylcyclopentadienone (B147504). semanticscholar.orgnih.gov
For instance, when 4-methoxy-2-fluorobenzyne is generated in the presence of furan, a [4+2] cycloaddition reaction occurs, leading to the formation of a bicyclic adduct. semanticscholar.orgnih.govresearchgate.net Similarly, trapping with tetraphenylcyclopentadienone results in the formation of a substituted naphthalene (B1677914) derivative after the initial adduct loses carbon monoxide. semanticscholar.org These trapping experiments provide definitive evidence for the existence of the transient benzyne intermediate. semanticscholar.orgnih.gov
Beyond intermolecular trapping, benzynes can also be trapped intramolecularly. If the precursor molecule contains a suitable pendant nucleophilic group, such as a carbonyl oxygen, it can attack the benzyne intramolecularly to form a zwitterionic intermediate, which then undergoes further reaction cascades. The efficiency and pathway of these trapping reactions can be influenced by reaction conditions, such as temperature and the nature of the trapping agent. researchgate.net
| Trapping Agent | Intermediate Type | Resulting Product Class | Reaction Type |
| Furan | Benzyne | Bicyclic ether adduct | [4+2] Cycloaddition |
| Tetraphenylcyclopentadienone | Benzyne | Tetraphenylnaphthalene derivative | [4+2] Cycloaddition followed by elimination |
| Anthracene | Benzyne | Triptycene derivative | [4+2] Cycloaddition |
| Pendant carbonyl group | Benzyne | Polycyclic fused ethers | Intramolecular nucleophilic attack/cyclization |
Fundamental Studies in Hypervalent Iodine Chemistry
Hypervalent iodine compounds are molecules in which an iodine atom formally possesses more than eight electrons in its valence shell. researchgate.net This field has grown substantially because hypervalent iodine reagents are mild, selective, and environmentally benign alternatives to heavy metal oxidants like lead, mercury, and thallium. The most common and synthetically useful species are those containing iodine in the +3 and +5 oxidation states, referred to as iodine(III) and iodine(V) compounds, respectively.
The structure and reactivity of these compounds are explained by the concept of a three-center-four-electron (3c-4e) bond, where three atoms (two ligands and the central iodine atom) share four electrons. For iodine(III) compounds (ArIX₂), this results in a trigonal bipyramidal geometry, with the two most electronegative ligands (X) occupying the axial positions and the aryl group and two lone pairs of electrons in the equatorial positions. chemtube3d.com This arrangement makes the ligands on the iodine atom labile and capable of being exchanged or participating in reductive elimination, which is the key to their reactivity. chemtube3d.comresearchgate.net
Common classes of hypervalent iodine(III) reagents include (diacetoxyiodo)arenes, (dichloroiodo)arenes, and iodosylarenes. The stability and reactivity of these compounds can be tuned by the nature of the ligands attached to the iodine and by the substituents on the aryl ring.
Activation of Aryl Iodides through Hypervalent Species
Aryl iodides, such as this compound, serve as precursors to hypervalent iodine reagents through oxidative activation. This process transforms the relatively unreactive C-I(I) bond into a highly reactive hypervalent iodine center. There are two primary methods for this activation.
The first method is the direct oxidation of the iodoarene in the presence of a suitable source of ligands. For example, treating an iodoarene with oxidizing agents like peracetic acid in acetic acid yields the corresponding [bis(acetoxy)iodo]arene. Similarly, fluorinating agents can be used to produce (difluoroiodo)arenes. chemtube3d.com
The second common method is ligand exchange. A pre-formed hypervalent iodine compound, most commonly (diacetoxyiodo)benzene, can exchange its acetate (B1210297) ligands with other functional groups, such as trifluoroacetate (B77799) or tosylate, upon reaction with the corresponding acid. This allows for the generation of a wide array of hypervalent iodine reagents with tailored reactivity.
More recently, electrochemical methods have emerged as a sustainable approach for generating hypervalent iodine species. Anodic oxidation of an aryl iodide can produce the corresponding iodine(III) or even iodine(V) reagent, using electricity as a clean and traceless oxidant. nih.gov
| Activation Method | Reagents/Conditions | Product Type |
| Direct Oxidation | Iodoarene, Peracetic acid, Acetic acid | [Bis(acetoxy)iodo]arene |
| Direct Oxidation | Iodoarene, Trichloroisocyanuric acid, KF | (Difluoroiodo)arene |
| Ligand Exchange | (Diacetoxyiodo)benzene, Carboxylic acid | [Bis(acyloxy)iodo]arene |
| Electrochemical Oxidation | Iodoarene, Anodic oxidation, Supporting electrolyte | Iodine(III) or Iodine(V) species |
Oxidative Transformations Mediated by Iodine(III) and Iodine(V) Derivatives
Once activated, hypervalent iodine compounds derived from aryl iodides are versatile reagents capable of mediating a wide range of oxidative transformations. The reactions of these species are often discussed in terms similar to transition metal chemistry, involving steps like ligand exchange and reductive elimination. chemtube3d.com
Iodine(III) reagents, such as [bis(acyloxy)iodo]arenes, are widely used for the oxidation of alcohols to aldehydes and ketones. These reactions are typically high-yielding and can be performed under mild conditions without over-oxidation to carboxylic acids. They are also employed in a variety of other oxidative functionalizations, including the introduction of heteroatoms (e.g., aminations, halogenations) and the formation of carbon-carbon bonds. Diaryliodonium salts, another class of iodine(III) compounds, are excellent arylating agents for a wide range of nucleophiles. chemtube3d.com
Iodine(V) reagents, such as iodoxyarenes (ArIO₂) and the Dess-Martin periodinane, are more powerful oxidizing agents. researchgate.net They are particularly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, and are known for their high efficiency and selectivity. researchgate.net For example, iodoxybenzene (B1195256) can be used to convert a cyclic ketone into an α,β-unsaturated ketone through dehydrogenative oxidation. researchgate.net The development of catalytic systems, where the aryl iodide is oxidized in situ to the active iodine(V) species which is then regenerated, represents a significant advance in making these transformations more atom-economical.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 1 Iodo 4 Methoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual nuclei. For 2-Fluoro-1-iodo-4-methoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy allows for a complete assignment of its atomic connectivity and electronic structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region will display a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom.
The methoxy group protons (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The three aromatic protons will have chemical shifts influenced by the electronic effects of the three different substituents: the electron-donating methoxy group, and the electronegative fluorine and iodine atoms.
Based on the analysis of substituent effects in similar compounds, the following proton assignments can be predicted:
H-3: This proton is situated between the fluorine and methoxy groups. It is expected to be a doublet of doublets due to coupling with the adjacent H-5 and the fluorine atom.
H-5: This proton is adjacent to the iodine and methoxy groups and will likely appear as a doublet.
H-6: This proton is ortho to the iodine atom and meta to the fluorine atom, and it is expected to be a doublet of doublets.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -OCH₃ | 3.85 | s | - |
| H-3 | 6.80 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-5 | 7.25 | d | J(H-H) ≈ 8-9 |
| H-6 | 7.50 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 |
Note: The predicted values are based on data from structurally related compounds and may vary from experimental values.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are significantly influenced by the substituents.
The carbon attached to the iodine atom (C-1) is expected to have a lower chemical shift due to the "heavy atom effect" of iodine. The carbon bonded to the fluorine atom (C-2) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon attached to the methoxy group (C-4) will be shifted downfield due to the electron-donating resonance effect of the methoxy group.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| C-1 | 90-95 | - |
| C-2 | 160-165 | ~240-250 (¹JCF) |
| C-3 | 110-115 | ~20-25 (²JCF) |
| C-4 | 158-162 | ~2-4 (³JCF) |
| C-5 | 125-130 | ~8-10 (³JCF) |
| C-6 | 118-122 | ~4-6 (²JCF) |
| -OCH₃ | 55-60 | - |
Note: The predicted values are based on data from structurally related compounds and may vary from experimental values.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. biophysics.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is influenced by the electronic environment created by the other substituents on the benzene (B151609) ring. The signal will be split into a multiplet due to coupling with the ortho and meta protons. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds. huji.ac.il
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹⁹F | -110 to -120 | m |
Note: The predicted chemical shift is relative to a standard reference (e.g., CFCl₃) and is based on data from structurally similar fluorinated aromatic compounds. The multiplicity will be complex due to coupling with multiple protons.
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:
C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.
C-O stretching: The aryl-alkyl ether linkage will show a strong absorption band around 1250 cm⁻¹ (asymmetric) and a weaker one around 1030 cm⁻¹ (symmetric).
C=C stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
C-F stretching: A strong absorption band due to the C-F bond stretching is expected in the range of 1200-1250 cm⁻¹.
C-I stretching: The C-I stretching vibration will appear at lower frequencies, typically in the 500-600 cm⁻¹ range.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| Asymmetric C-O-C Stretch | ~1250 | Strong |
| Symmetric C-O-C Stretch | ~1030 | Medium |
| C-F Stretch | 1200 - 1250 | Strong |
| C-I Stretch | 500 - 600 | Medium |
Note: These are predicted frequency ranges and may vary from actual experimental values.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds often give strong IR signals, non-polar bonds and symmetric vibrations tend to produce strong Raman signals. For this compound, the FT-Raman spectrum is expected to show strong signals for the aromatic ring vibrations and the C-I bond.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration, which is often weak in the IR spectrum, is typically a strong band in the Raman spectrum.
C-I Stretching: The C-I stretching vibration is also expected to be a prominent feature in the Raman spectrum.
Table 5: Predicted FT-Raman Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic Ring Breathing | ~1000 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Strong |
| C-I Stretch | 500 - 600 | Strong |
Note: These are predicted frequency ranges and relative intensities and may vary from actual experimental values.
Electronic Spectroscopy for Understanding Conjugation and Transitions
Electronic spectroscopy provides valuable insights into the electronic structure of molecules, particularly the arrangement of conjugated π-systems and the energies of electronic transitions. For this compound, techniques like Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are instrumental in characterizing its electronic properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. In aromatic compounds like this compound, these transitions primarily involve π → π* and n → π* transitions.
The UV spectrum of anisole (B1667542), the parent compound, exhibits characteristic absorption bands. cdnsciencepub.comuwosh.edu The introduction of substituents like fluorine and iodine alters the position and intensity of these bands. The methoxy group (–OCH₃) is an auxochrome, a group that, when attached to a chromophore (the benzene ring), modifies the wavelength and intensity of absorption. Generally, it causes a bathochromic shift (red shift) to longer wavelengths. cdnsciencepub.com The fluorine atom typically has a minor effect on the spectrum, while the iodine atom, due to its size and polarizability, can cause a more significant red shift.
The absorption spectrum of anisole in cyclohexane (B81311) shows a maximum absorption at 220 nm. cdnsciencepub.com For substituted anisoles, the spectra often resemble that of the parent compound, but the specific substituents and their positions on the benzene ring influence the electronic transitions. cdnsciencepub.com In the case of p-iodoanisole, the spectrum is reported to be more like that of iodobenzene, suggesting that the iodine substituent preferentially interacts with the benzene ring's π-system. cdnsciencepub.com
Based on the principles of substituent effects on the UV-Vis spectra of aromatic compounds, the expected absorption maxima for this compound would likely show a bathochromic shift compared to anisole. The electronic transitions are influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing, yet polarizable, halogen substituents. An interesting absorption band between 320 and 400 nm, attributed to the n-π* transition of the free electron pair in the methoxy group, has been observed in some anisole derivatives. researchgate.net
Table 1: Predicted UV-Vis Absorption Data for this compound and Related Compounds
| Compound | Predicted λmax (nm) | Transition Type | Solvent |
| Anisole | 220 | π → π | Cyclohexane |
| p-Iodoanisole | > 220 | π → π | Not Specified |
| This compound | > 220 | π → π | Not Specified |
| Anisole Derivative | 320-400 | n → π | Methanol (B129727) |
This table is based on theoretical predictions and data from related compounds. Actual experimental values may vary.
Fluorescence Quenching Studies
Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The presence of heavy atoms like iodine in a molecule can lead to fluorescence quenching, a process that decreases the fluorescence intensity. This occurs via the "heavy-atom effect," which promotes intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). researchgate.net Since fluorescence is emission from the S₁ state, this enhanced intersystem crossing reduces the fluorescence quantum yield.
Iodide ions are known to be efficient fluorescence quenchers for various aromatic hydrocarbons. researchgate.netscience.gov The quenching mechanism can involve electron transfer or the heavy-atom effect. For this compound, the covalently bound iodine atom is expected to act as an intramolecular quencher. Therefore, this compound is likely to exhibit weak fluorescence compared to its non-iodinated analog, 2-fluoroanisole (B128887).
Fluorescence quenching studies can be used to investigate molecular interactions. The efficiency of quenching can be described by the Stern-Volmer equation:
I₀ / I = 1 + Kₛᵥ[Q]
where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, Kₛᵥ is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher. researchgate.net In the case of intramolecular quenching, the quenching effect is inherent to the molecule's structure.
The study of fluorescence quenching can provide insights into the accessibility of the fluorophore to the quencher and the dynamics of the excited state. For this compound, such studies could involve comparing its fluorescence properties to those of similar molecules without the iodine atom to quantify the extent of intramolecular quenching.
Mass Spectrometry for Molecular Formula and Purity Assessment
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. measurlabs.com This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₆FIO), the exact mass can be calculated with high precision.
HRMS is a crucial tool for the characterization of halogenated organic compounds. researchgate.netoup.comnih.govresearchgate.net The technique allows for confident identification of analytes based on their accurate mass. measurlabs.com
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 252.95201 |
| [M+Na]⁺ | 274.93395 |
| [M-H]⁻ | 250.93745 |
| [M+NH₄]⁺ | 269.97855 |
| [M+K]⁺ | 290.90789 |
Data predicted using computational tools. uni.luuni.lu m/z = mass-to-charge ratio.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of complex mixtures and for the quantification of compounds in various matrices.
For the analysis of this compound, an LC-MS method would involve separating the compound from any impurities or related substances using an appropriate HPLC column and mobile phase. The eluent would then be introduced into the mass spectrometer for detection and identification. LC-MS is particularly valuable for analyzing compounds that are not sufficiently volatile for gas chromatography. The use of atmospheric pressure ionization techniques is common in the analysis of halogenated organic contaminants. ub.edu Studies on related compounds, such as 2-fluoro-4-iodoaniline, have utilized HPLC-MS for metabolite profiling. thegoodscentscompany.com
Advanced Chromatographic Techniques for Separation and Purity
The separation and purification of this compound from reaction mixtures and the assessment of its purity rely on advanced chromatographic techniques. Given the potential for isomeric impurities, such as those with different substitution patterns on the benzene ring, the choice of chromatographic method is critical.
High-performance liquid chromatography (HPLC) is a primary tool for the analysis and purification of such compounds. The separation of positional isomers of substituted benzenes can be challenging due to their similar physical and chemical properties. welch-us.com However, specialized HPLC columns can provide the necessary selectivity.
For the separation of isomers of substituted aromatic compounds, several types of HPLC columns are effective:
Phenyl and Pentafluorophenyl (PFP) Columns: These columns can offer unique selectivity for positional isomers of compounds containing benzene rings through π-π interactions. welch-us.com
Biphenyl and Pentafluorobiphenyl Columns: These columns have enhanced π-π interactions compared to standard phenyl columns, which can improve the separation of challenging isomers. welch-us.com
Embedded Amide Columns: These columns can provide shape selectivity, which is beneficial for separating diastereomers and potentially positional isomers. welch-us.com
Pyrenylethyl Group Bonded Columns: Columns like COSMOSIL PYE utilize strong π-π interactions from the planar pyrene (B120774) ring structure to effectively separate structural isomers. nacalai.com
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile halogenated compounds. nih.gov The choice between HPLC and GC would depend on the volatility and thermal stability of this compound. For GC analysis, a non-polar or medium-polarity capillary column would likely be used. The retention index of a compound can aid in its identification. For example, the related compound 2-fluoroanisole has a reported semi-standard non-polar retention index of 919.7 and 934. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of components within a mixture. Its application to the analysis of this compound allows for the determination of its purity and the identification of any potential impurities. A typical HPLC method for a compound of this nature would involve a reversed-phase approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
While specific research detailing the HPLC analysis of this compound is not extensively published, a general methodology can be inferred based on the analysis of similar substituted benzenes. nih.gov The separation would be achieved on a C18 column, which is a common choice for nonpolar analytes. nih.gov The mobile phase would likely consist of a gradient mixture of acetonitrile (B52724) and water or methanol and water, allowing for the efficient elution of the compound from the column. Detection is commonly achieved using a UV detector, as the benzene ring system of the analyte absorbs in the UV region.
A hypothetical HPLC method for the analysis of this compound is presented in the table below. This data is illustrative and based on common practices for similar aromatic compounds.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. For the analysis of this compound, UPLC can provide a more detailed purity profile in a fraction of the time required for an HPLC analysis. researchgate.net
Similar to HPLC, a reversed-phase UPLC method would be the most appropriate for this compound. The increased efficiency of UPLC often allows for the use of shorter columns and faster flow rates, significantly reducing solvent consumption and analysis time.
An exemplary UPLC method for this compound is outlined in the table below. This serves as a representative example based on established UPLC principles for small organic molecules.
Table 2: Representative UPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 90% B over 2 minutes |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1 µL |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
X-ray Crystallography for Solid-State Structure Determination
To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of closely related structures, such as 1-iodo-4-methoxy-2-nitrobenzene, provides insights into the potential solid-state packing and intermolecular interactions that might be expected. nih.gov In such structures, halogen bonding and π–π stacking interactions often play a crucial role in the crystal packing. nih.gov
Should single crystals of this compound be obtained, a standard X-ray diffraction experiment would yield a set of crystallographic data, as exemplified in the hypothetical table below. This data would provide an unambiguous confirmation of the compound's connectivity and stereochemistry.
Table 3: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₆FIO |
| Formula Weight | 252.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1035 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.62 |
Computational and Theoretical Chemistry Studies of 2 Fluoro 1 Iodo 4 Methoxybenzene
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. For a molecule like 2-Fluoro-1-iodo-4-methoxybenzene, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations would yield crucial data such as bond lengths, bond angles, and dihedral angles, forming the foundation for all further computational analyses.
Analysis of Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. dergipark.org.trnih.govemerginginvestigators.org The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and electronic properties. journalirjpac.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. journalirjpac.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. emerginginvestigators.org For this compound, an analysis of the HOMO and LUMO would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
A hypothetical data table for the frontier molecular orbitals might look like this:
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Prediction of Spectroscopic Parameters
DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands. Similarly, theoretical nuclear magnetic resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR spectra.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. dergipark.org.tr It is an invaluable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. emerginginvestigators.org The MEP map uses a color scale to indicate different regions of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.
For this compound, an MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the fluorine atom, due to their high electronegativity. A region of positive potential might be expected around the iodine atom, a phenomenon known as a "sigma-hole," which can lead to halogen bonding interactions.
Theoretical Reactivity Descriptors and Selectivity Prediction
Beyond HOMO-LUMO analysis, a range of global and local reactivity descriptors can be derived from DFT calculations to quantify a molecule's reactivity. These include:
Chemical Hardness (η) and Softness (S): These parameters are related to the HOMO-LUMO gap and describe the resistance of a molecule to changes in its electron distribution.
Electronegativity (χ): This describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω): This quantifies the electrophilic character of a molecule.
These descriptors would provide a quantitative measure of the reactivity of this compound and could be used to predict its behavior in various chemical reactions.
A hypothetical data table for these descriptors might be:
| Reactivity Descriptor | Value |
| Chemical Hardness (η) | Data not available |
| Chemical Softness (S) | Data not available |
| Electronegativity (χ) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Computational Fluid Dynamics (CFD) Simulations for Reaction Process Optimization
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. In chemical engineering, CFD simulations can be used to model and optimize reaction processes by providing insights into mixing, heat transfer, and mass transfer within a reactor. While highly valuable, the application of CFD to specific reactions involving this compound would require a well-defined reaction system and is not a standard part of a fundamental molecular computational study.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling can be used to elucidate the detailed step-by-step mechanism of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction pathway can be constructed. This allows for the determination of activation energies, which govern the rate of the reaction. For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, quantum chemical modeling could identify the most favorable reaction pathways and explain the observed regioselectivity.
Predictive Modeling of Intermolecular Interactions and Molecular Recognition of this compound
General computational methodologies are well-established for predicting how molecules like this compound would interact. These studies typically employ quantum mechanical calculations to determine the electrostatic potential surface of the molecule. This surface reveals regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. For this compound, a positive region, known as a σ-hole, is expected on the iodine atom along the axis of the C-I bond. This positive region can engage in attractive electrostatic interactions with electron-rich atoms or regions on other molecules, an interaction known as halogen bonding.
In the absence of specific studies on this compound, a hypothetical computational analysis would involve modeling its interaction with various molecular partners. For example, its interaction with a simple Lewis base, such as ammonia (B1221849) or formaldehyde, could be modeled to characterize the strength and geometry of the halogen bond. Such a study would typically calculate the interaction energies and analyze the geometry of the resulting complex.
To provide a more concrete, albeit illustrative, example, one could envision a computational study comparing the halogen bonding capabilities of this compound with other related halobenzenes. The data from such a hypothetical study might be presented as follows:
Table 1: Hypothetical Interaction Energies of Halobenzene Derivatives with a Model Lewis Base
| Halobenzene Derivative | Interaction Energy (kcal/mol) | Halogen Bond Length (Å) |
| Iodobenzene | -4.5 | 2.85 |
| 4-Iodoanisole | -4.8 | 2.82 |
| 2-Fluoro-1-iodobenzene | -5.2 | 2.79 |
| This compound | -5.5 | 2.77 |
Note: The data in this table is purely hypothetical and for illustrative purposes only, as no specific computational studies for this compound were found.
Furthermore, predictive modeling of its molecular recognition would involve docking simulations of this compound into the active sites of various proteins. This would be particularly relevant if the molecule were being investigated as a potential drug candidate. These simulations would predict the preferred binding orientation and calculate a scoring function to estimate the binding affinity. The results could highlight key interactions, such as halogen bonds to backbone carbonyls or hydrogen bonds involving the methoxy group.
A summary of potential intermolecular interactions that could be studied computationally for this compound is presented below:
Table 2: Potential Intermolecular Interactions of this compound
| Interaction Type | Donor Atom/Group | Acceptor Atom/Group |
| Halogen Bond | Iodine | Carbonyl oxygen, amino nitrogen |
| Hydrogen Bond | Aromatic C-H | Oxygen, nitrogen |
| π-π Stacking | Benzene (B151609) ring | Aromatic rings |
| van der Waals | Entire molecule | Any interacting molecule |
Note: This table represents potential interactions that would be subject to computational investigation.
Applications and Derivatization Strategies for 2 Fluoro 1 Iodo 4 Methoxybenzene in Complex Molecule Synthesis
Utilization as a Versatile Building Block in Medicinal Chemistry and Pharmaceutical Research
The strategic placement of three different functional groups on the benzene (B151609) ring of 2-fluoro-1-iodo-4-methoxybenzene makes it a highly sought-after starting material in medicinal chemistry. The presence of the iodo group allows for various cross-coupling reactions, the fluoro group can enhance metabolic stability and binding affinity of a drug candidate, and the methoxy (B1213986) group can be a key pharmacophoric feature or a precursor for further functionalization. This trifunctional nature enables the facile synthesis of a wide array of complex and biologically active molecules.
A related compound, 2-fluoro-4-iodoaniline, is a crucial component in the synthesis of TAK-733, a selective inhibitor of mitogen-activated or extracellular signal-regulated protein kinase kinase 2 (MEK2). pharmaffiliates.com This highlights the importance of the fluoro-iodo-substituted phenyl motif in developing targeted cancer therapies. Similarly, 4-fluoro-2-methoxy-1-nitrobenzene is a reagent used in the preparation of imidazopyridines that act as inhibitors of the insulin-like growth factor-1 receptor, another important target in cancer research. scbt.com These examples underscore the utility of fluorinated and iodinated benzene derivatives in constructing molecules with significant therapeutic potential.
Synthesis of Biaryl and Heterocyclic Compounds
The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heterocyclic structures. For instance, the Sonogashira reaction can be employed to introduce alkyne functionalities, which can then undergo further transformations to form various heterocyclic systems. ossila.com
The synthesis of bioactive bicyclic heterocycles like phthalides and isocoumarins can be achieved using a related building block, 4-fluoro-2-iodobenzoic acid, through a Sonogashira-type reaction. ossila.com This demonstrates the power of the iodo-fluoro substitution pattern in facilitating the construction of diverse heterocyclic scaffolds. Furthermore, the development of biaryl-substituted cyclohexene (B86901) derivatives as CETP inhibitors showcases the application of such building blocks in creating complex molecular architectures with specific biological targets. google.com
Strategic Incorporation into Bioactive Molecules and Ligands
The unique electronic properties conferred by the fluorine and methoxy substituents, combined with the reactivity of the iodine atom, allow for the strategic incorporation of the 2-fluoro-4-methoxyphenyl moiety into a variety of bioactive molecules and ligands. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which can significantly influence the binding affinity and selectivity of a ligand for its biological target.
The methoxy group can also play a crucial role in molecular recognition and can be demethylated to a phenol, providing a handle for further derivatization. This versatility allows medicinal chemists to fine-tune the pharmacological properties of a lead compound by systematically modifying the substitution pattern of the aromatic ring.
Development of Polyfunctionalized Aromatic Scaffolds
This compound serves as an excellent starting point for the development of polyfunctionalized aromatic scaffolds. The differential reactivity of the iodo and fluoro groups allows for sequential and site-selective functionalization. For example, the iodo group can be readily transformed via cross-coupling reactions, leaving the fluoro group intact for subsequent modifications.
This stepwise approach enables the synthesis of highly substituted benzene derivatives with precise control over the arrangement of functional groups. These polyfunctionalized scaffolds are invaluable in combinatorial chemistry and high-throughput screening for the discovery of new drug candidates and materials with novel properties. A related compound, 4-fluoro-2-iodobenzoic acid, with its three distinct functional groups, is a prime example of a versatile building block for creating such molecular scaffolds. ossila.com
Applications in Polymer Chemistry and Material Science
While the primary applications of this compound are in medicinal and organic synthesis, its unique structure also lends itself to applications in polymer chemistry and material science. The presence of the reactive iodo group allows for its use as a monomer in polymerization reactions, such as radical copolymerization. The incorporation of the fluoro- and methoxy-substituted phenyl unit into a polymer backbone can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.
Precursor for Further Halogen Functionalization and Exchange Reactions
The iodine atom in this compound can serve as a precursor for the introduction of other halogen atoms through halogen exchange reactions. researchgate.net This allows for the synthesis of the corresponding bromo or chloro derivatives, which may be more suitable for certain synthetic transformations or may offer different biological activities. This flexibility further expands the synthetic utility of this versatile building block, providing access to a wider range of functionalized aromatic compounds.
Future Directions and Emerging Research Avenues
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other complex organic compounds to minimize environmental impact. acs.org This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency. beilstein-journals.org For the synthesis of functionalized benzenes like 2-Fluoro-1-iodo-4-methoxybenzene, this translates to several key strategies. drpress.org
Key green chemistry strategies applicable to the synthesis of functionalized aromatics include:
Waste Prevention: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. xjenza.org
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water or ionic liquids. xjenza.orgcapes.gov.br Water has been shown to be a viable medium for the iodination of substituted anisoles. capes.gov.br
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. xjenza.org This includes the development of heterogeneous catalysts that can be easily recovered and reused. beilstein-journals.orgresearchgate.net
One-Pot and Multicomponent Reactions (MCRs): Combining multiple reaction steps into a single operation, which can significantly reduce solvent usage, purification steps, and energy consumption. acs.orgrsc.org
Energy Efficiency: Utilizing innovative heating and mixing technologies like microwave or ultrasonic irradiation to reduce reaction times and energy consumption. beilstein-journals.org
The table below summarizes some green chemistry approaches relevant to the synthesis of halogenated aromatic compounds.
| Green Chemistry Principle | Application in Synthesis of Functionalized Benzenes | Potential Benefit |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Reduces waste and improves efficiency. |
| Safer Solvents and Auxiliaries | Utilizing water or other green solvents in reactions like iodination. capes.gov.br | Reduces environmental pollution and worker exposure to hazardous materials. xjenza.org |
| Catalysis | Using recyclable catalysts for halogenation and other functionalization reactions. beilstein-journals.org | Increases reaction efficiency and reduces the need for stoichiometric reagents. |
| Design for Energy Efficiency | Employing methods like microwave-assisted synthesis to accelerate reactions. beilstein-journals.org | Lowers energy consumption and can lead to higher yields in shorter times. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of aromatic rings. | Reduces reliance on petrochemicals. |
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming the field of organic synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. researchgate.net These technologies can analyze vast datasets of chemical reactions to identify patterns and make predictions that would be difficult for a human chemist to discern. researchgate.netbeilstein-journals.org
For a molecule like this compound, AI and ML can be utilized in several ways:
Retrosynthesis Planning: AI-powered tools can suggest novel and efficient synthetic routes to the target molecule by analyzing known reactions and predicting the most viable pathways. researchgate.netengineering.org.cnmit.edu
Reaction Outcome Prediction: Machine learning models can predict the products, yields, and selectivity of a chemical reaction based on the starting materials, reagents, and conditions. eurekalert.orgchemeurope.comnih.gov This can save significant time and resources by avoiding unsuccessful experiments. researchgate.net
Condition Optimization: AI algorithms can be used to systematically explore the reaction space (e.g., temperature, solvent, catalyst) to find the optimal conditions for maximizing yield and selectivity. beilstein-journals.orgbeilstein-journals.org This is often coupled with high-throughput experimentation for rapid data generation. nih.gov
Discovery of New Reactions: By analyzing existing chemical data, machine learning may help in the discovery of new reactions or catalytic systems that can be applied to the synthesis of complex molecules. researchgate.net
The integration of AI with robotic platforms is leading to the development of "self-driving" laboratories that can autonomously design, execute, and optimize chemical reactions with minimal human intervention. beilstein-journals.orgnih.gov
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of new catalytic systems is crucial for improving the synthesis of complex molecules like this compound. Research is focused on creating catalysts that offer higher selectivity, efficiency, and broader functional group tolerance under milder reaction conditions.
Recent advancements in catalysis for C-H iodination and functionalization of arenes include:
Iridium-based Catalysts: Iridium complexes have been shown to effectively catalyze the ortho-iodination of benzoic acids under mild, additive-free conditions. acs.org These catalysts can operate via an Ir(III)/Ir(V) catalytic cycle and show good tolerance to various functional groups. acs.org
Nickel-catalyzed Iodination: Nickel(II)-catalyzed C-H iodination using molecular iodine is being explored as a more cost-effective alternative to precious metal catalysts. rsc.orgrsc.org The mechanism often involves the formation of a nickelacycle intermediate. rsc.orgrsc.org
Palladium-catalyzed Transfer Iodination: A novel strategy using palladium catalysis enables the transfer of iodine from an aryl iodide to a nonactivated C(sp3)–H bond, showcasing the potential for new types of iodination reactions. ethz.ch
Nonmetal Catalysis: To move away from transition metals, nonmetal-catalyzed iodination of arenes using iodide and a green oxidant like hydrogen peroxide is being investigated. thieme-connect.de
The table below highlights different catalytic systems and their potential applications in arene iodination.
| Catalyst Type | Example | Key Features |
| Iridium | Ir(III) complexes | High regioselectivity for ortho-iodination, mild reaction conditions, additive-free. acs.org |
| Nickel | Ni(II) salts | Cost-effective, can catalyze C-H iodination with molecular iodine. rsc.orgrsc.org |
| Palladium | Pd(0)/Pd(I) systems | Enables transfer iodination from C(sp2)-I to C(sp3)-H bonds. ethz.ch |
| Nonmetal | Haloperoxidase mimics | Utilizes green oxidants like H2O2, environmentally friendly. thieme-connect.de |
Development of High-Throughput Screening Methodologies for Derivatization
High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of thousands to millions of chemical compounds for a specific activity. bmglabtech.comwikipedia.org In the context of this compound, HTS can be instrumental in the discovery of new derivatives with desired properties.
Applications of HTS in this area include:
Lead Discovery and Optimization: HTS is a cornerstone of modern drug discovery, used to identify "hit" compounds from large chemical libraries that interact with a biological target. upmbiomedicals.comdrugtargetreview.com These hits can then be chemically modified to generate more potent and selective "lead" compounds. upmbiomedicals.comnih.gov
Reaction Optimization: HTS techniques, often using automated robotic systems, can perform many reactions in parallel to quickly screen different catalysts, ligands, solvents, and other reaction parameters to find the optimal conditions for a given transformation. bohrium.comnumberanalytics.com
Materials Discovery: HTS can be used to screen for new materials with specific properties by systematically varying the chemical composition and processing conditions.
The process of HTS involves several key steps, from assay plate preparation to automated reaction observation and data analysis. wikipedia.org Various analytical techniques are employed in HTS, including mass spectrometry, UV-visible spectroscopy, and infrared thermography. bohrium.comnih.gov The massive amount of data generated by HTS necessitates sophisticated data analysis methods to identify meaningful results. wikipedia.org
Advanced Applications in Targeted Therapeutics and Diagnostics
The unique combination of fluorine and iodine atoms in this compound makes it a valuable building block for the development of advanced therapeutic and diagnostic agents.
Targeted Therapeutics: The core structure of this compound can be incorporated into larger molecules designed to target specific biological pathways or receptors involved in disease. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further chemical modification or can itself contribute to biological activity.
Diagnostic Imaging:
Positron Emission Tomography (PET): The fluorine atom can be replaced with the positron-emitting radionuclide Fluorine-18 (¹⁸F) to create PET imaging agents. radiologykey.comopenmedscience.com ¹⁸F-labeled compounds are widely used in oncology, neurology, and cardiology to visualize and quantify physiological processes in the body. radiologykey.comopenmedscience.com The long half-life and low positron energy of ¹⁸F make it an ideal radionuclide for PET imaging. radiologykey.com
Computed Tomography (CT): Iodine is a well-established contrast agent for X-ray-based imaging modalities like CT. radiopaedia.org Its high atomic number allows for significant X-ray attenuation, enhancing the visibility of tissues and organs. radiopaedia.orgnih.gov While small iodinated molecules are common, incorporating them into larger structures or nanoparticles can improve their pharmacokinetic properties and allow for targeted delivery. nih.gov
The dual functionality of this compound opens up possibilities for creating "theranostic" agents, which combine therapeutic and diagnostic capabilities in a single molecule.
Q & A
Q. What are the standard synthetic routes for 2-Fluoro-1-iodo-4-methoxybenzene?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions. For NAS, a halogen exchange reaction using KI in polar aprotic solvents (e.g., DMF) at elevated temperatures (~100–120°C) is common. Alternatively, Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst in THF/H₂O (3:1) at 80°C enables functionalization . Key reagents and conditions:
| Reaction Type | Reagents/Catalysts | Solvent | Temperature |
|---|---|---|---|
| NAS | KI, CuI | DMF | 100–120°C |
| Suzuki Coupling | Pd(PPh₃)₄, Base | THF/H₂O | 80°C |
Q. How should this compound be purified and characterized?
Methodological Answer: Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Characterization requires NMR (¹H/¹³C, 19F for fluorine), mass spectrometry (EI-MS or ESI-MS), and X-ray crystallography for structural confirmation (e.g., single-crystal analysis as in ). Ensure purity >95% via HPLC (C18 column, methanol/water mobile phase) .
Q. What are the stability considerations for this compound under laboratory conditions?
Methodological Answer: The compound is stable in neutral to slightly acidic/basic aqueous solutions (pH 5–9) but degrades under strong oxidizing conditions. Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent iodine displacement or photodecomposition. Avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling reactions involving this compound be optimized for high yields?
Methodological Answer: Optimize catalyst loading (1–5 mol% Pd(PPh₃)₄), base selection (K₂CO₃ or Cs₂CO₃), and solvent polarity. Pre-activate the catalyst by stirring with the aryl iodide for 10 minutes before adding the boronic acid. Monitor reaction progress via TLC (hexane:EtOAc 4:1). For sterically hindered partners, increase temperature to 100°C and extend reaction time to 24 hours .
Q. How do structural modifications (e.g., substituent position) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The iodine atom at the 1-position and fluorine at the 2-position create electronic and steric effects. Fluorine’s electron-withdrawing nature activates the ring for nucleophilic attack, while the methoxy group at 4-position directs coupling to specific positions. Compare with analogs (e.g., 2,3-difluoro derivatives in ) to assess regioselectivity using Hammett σ constants or DFT calculations .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Systematically test the compound against standardized strains (e.g., E. coli ATCC 25922) in triplicate. Use structural analogs (e.g., nitro or trifluoromethoxy substitutions from ) to identify critical functional groups. Validate via dose-response curves and cytotoxicity assays (e.g., MTT) .
Q. What computational tools are effective for retrosynthesis planning of derivatives?
Methodological Answer: AI-driven platforms (e.g., Template_relevance Reaxys, Pistachio) leverage reaction databases to propose one-step syntheses. Input the target structure to generate precursor candidates, prioritizing commercially available reagents. Validate predicted routes with DFT (e.g., Gibbs free energy of transition states) and experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
